GM1489

描述

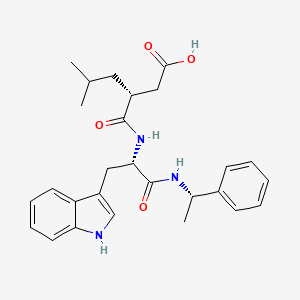

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O4/c1-17(2)13-20(15-25(31)32)26(33)30-24(14-21-16-28-23-12-8-7-11-22(21)23)27(34)29-18(3)19-9-5-4-6-10-19/h4-12,16-18,20,24,28H,13-15H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)/t18-,20+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWNGOQQLJQOL-NRYAXDJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937858 |

Source

|

| Record name | 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170905-75-6 |

Source

|

| Record name | GM 1489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170905756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC727678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GM-1489 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JBD3H5PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GM1489: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1489 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While its investigation has spanned various medical fields in the context of MMP inhibition, its most detailed application and mechanism of action have been elucidated within the field of dentistry. Specifically, this compound has demonstrated significant efficacy in preserving the integrity of the resin-dentin bond by inhibiting MMPs present in dentin, which are activated during adhesive dental procedures and contribute to the degradation of the hybrid layer. This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Zinc Chelation

The primary mechanism of action of this compound is the competitive, reversible inhibition of matrix metalloproteinases through the chelation of the catalytic zinc ion (Zn²⁺) located within the active site of these enzymes. This compound is a synthetic hydroxamic acid-based inhibitor. The hydroxamic acid functional group (-CONHOH) is a key pharmacophore that acts as a strong bidentate ligand, coordinating with the zinc ion and rendering the enzyme catalytically inactive.

This interaction prevents the binding and subsequent cleavage of natural MMP substrates, such as collagen, thereby inhibiting ECM degradation. The affinity of this compound varies among different MMPs, demonstrating a broad but differential inhibitory profile.

Quantitative Data

The inhibitory potency of this compound against various matrix metalloproteinases has been quantified through the determination of its inhibitory constants (Kᵢ). Furthermore, its efficacy in dental applications has been established at specific concentrations.

Table 1: Inhibitory Constants (Kᵢ) of this compound for Various MMPs

| Matrix Metalloproteinase (MMP) | Inhibitory Constant (Kᵢ) |

| MMP-1 (Interstitial Collagenase) | 0.2 nM |

| MMP-2 (Gelatinase A) | 500 nM |

| MMP-3 (Stromelysin 1) | 20 µM |

| MMP-8 (Neutrophil Collagenase) | 100 nM |

| MMP-9 (Gelatinase B) | 100 nM |

Table 2: Effective Concentrations of this compound in Dental Adhesive Systems

| Application | Effective Concentration Range | Outcome |

| Experimental Dental Adhesive | 5 µM - 10 µM | Preservation of resin-dentin bond strength over 1 year. |

| Commercial Dental Adhesive | 5 µM | Preservation of resin-dentin bond strength over 1 year. |

Experimental Protocols

The efficacy of this compound in preserving the resin-dentin bond has been evaluated using several key in vitro experiments. The detailed methodologies for these are outlined below.

Microtensile Bond Strength (µTBS) Test

This test measures the adhesive strength between the dental restorative material and the dentin.

Protocol:

-

Tooth Preparation: Sound human third molars are selected and stored in a hydrated state. The occlusal enamel is removed to expose a flat dentin surface.

-

Adhesive Application: The dentin surface is etched, rinsed, and dried. An adhesive system, either with or without the incorporation of this compound at varying concentrations, is applied according to the manufacturer's instructions and light-cured.

-

Composite Buildup: A resin composite is built up on the adhesive-treated dentin surface in increments and each layer is light-cured.

-

Specimen Sectioning: The restored tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².

-

Aging: The beams are stored in distilled water at 37°C for a specified period (e.g., 24 hours for immediate testing, or 6 months to 1 year for long-term stability).

-

Tensile Testing: Each beam is attached to a testing jig in a universal testing machine. A tensile load is applied at a constant crosshead speed until failure.

-

Data Analysis: The bond strength is calculated in megapascals (MPa) by dividing the load at failure by the cross-sectional area of the bonded interface.

Nanoleakage Evaluation

This method assesses the penetration of a tracer substance into the hybrid layer, indicating the quality of the seal at the resin-dentin interface.

Protocol:

-

Specimen Preparation: Beams from the µTBS test are used. The surfaces, except for the bonded interface, are coated with nail varnish.

-

Silver Nitrate Infiltration: The specimens are immersed in a 50% (w/v) ammoniacal silver nitrate solution in the dark for 24 hours.

-

Developing: After thorough rinsing, the beams are placed in a photodeveloping solution and exposed to a fluorescent light for 8 hours to reduce the silver ions into metallic silver grains.

-

Specimen Processing: The specimens are embedded in epoxy resin and sectioned to expose the bonded interface. The surface is then polished.

-

Imaging: The interface is examined using a scanning electron microscope (SEM) in backscattered electron mode to visualize the silver nitrate penetration (nanoleakage).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to determine the degree of conversion (DC%) of the adhesive resin, ensuring that the addition of this compound does not interfere with the polymerization process.

Protocol:

-

Sample Preparation: A small amount of the adhesive (with or without this compound) is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.

-

Initial Spectrum: A spectrum of the uncured adhesive is recorded. The absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.

-

Curing: The adhesive is light-cured for the manufacturer-recommended time.

-

Final Spectrum: A spectrum of the cured adhesive is recorded.

-

Calculation of DC%: The degree of conversion is calculated based on the decrease in the ratio of the aliphatic to the aromatic peak heights before and after curing using the following formula: DC (%) = [1 - (aliphatic/aromatic peak height ratio after curing) / (aliphatic/aromatic peak height ratio before curing)] x 100

Signaling Pathways and Broader Applications

Currently, the available literature on this compound does not indicate significant effects on intracellular signaling pathways. Its mechanism is characterized as a direct enzymatic inhibition rather than a modulation of cellular signaling cascades. While MMPs are implicated in a variety of diseases, including cancer, arthritis, and fibrosis, where they can influence cell signaling, the research on this compound has been predominantly focused on its application in dentistry. Further investigation is required to determine if this compound has therapeutic potential in other medical fields and to elucidate any potential impact on cell signaling in those contexts.

Conclusion

This compound is a well-characterized broad-spectrum inhibitor of matrix metalloproteinases. Its core mechanism of action, the chelation of the catalytic zinc ion in the active site of MMPs, is robustly supported by in vitro data. In the context of dentistry, this compound has been shown to be a promising agent for enhancing the durability of resin-dentin bonds by preventing the enzymatic degradation of the hybrid layer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other MMP inhibitors in various biomedical applications. Future research may uncover additional mechanisms and therapeutic uses for this potent enzyme inhibitor.

GM1489: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

An In-depth Review of the Discovery, Mechanism, and Experimental History of a Potent Peptidomimetic Inhibitor

This technical guide provides a comprehensive overview of the matrix metalloproteinase (MMP) inhibitor GM1489. Designed for researchers, scientists, and drug development professionals, this document details the compound's history, mechanism of action, and summarizes the available quantitative data and experimental protocols.

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Under normal physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a wide range of pathological processes, including arthritis, cancer metastasis, cardiovascular diseases, and tissue ulceration.[2][3][4] This has made MMPs an attractive target for therapeutic intervention for over three decades.[5]

The development of synthetic MMP inhibitors (MMPIs) began with broad-spectrum agents, largely based on hydroxamic acid scaffolds, which effectively chelate the catalytic zinc ion in the active site of MMPs.[1][5] While showing promise in preclinical studies, many of these early inhibitors, such as Batimastat and Marimastat, failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal syndrome.[3][6] These challenges spurred the development of more selective inhibitors.

Discovery and History of this compound

This compound, also known by its chemical name N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide, emerged during the intensive period of MMP inhibitor research. While specific details about its original synthesis and the full scope of its preclinical development are not extensively documented in publicly available literature, its nomenclature and chemical structure strongly suggest it was part of the portfolio of Glycomed, Inc., a company active in glycobiology and small molecule drug discovery. This is supported by the concurrent development of the well-known MMP inhibitor GM6001 (also known as Ilomastat or Galardin), which shares the "GM" prefix.[7][8]

This compound was commercially available as a research chemical from suppliers such as Calbiochem and EMD Chemicals (now part of Merck Millipore), though it has since been discontinued.[9] Its primary application appears to have been as a tool compound for in vitro and in vivo research aimed at understanding the roles of MMPs in various biological processes.

Physicochemical Properties and Mechanism of Action

This compound is a synthetic, broad-spectrum MMP inhibitor. Its chemical formula is C₂₇H₃₃N₃O₄.[9]

Mechanism of Action:

As an acetohydroxamic acid derivative, this compound's primary mechanism of action is the chelation of the zinc ion (Zn²⁺) located within the catalytic domain of MMPs.[10] This interaction is facilitated by the hydroxamate moiety, which binds to the zinc ion, rendering the enzyme catalytically inactive and preventing the degradation of its ECM substrates. The peptidomimetic backbone of this compound is designed to fit into the active site cleft of the MMPs, contributing to its binding affinity.

Figure 1: Mechanism of action of this compound.

Quantitative Data: In Vitro Inhibitory Activity

This compound has been characterized as a potent inhibitor of several MMPs. The following table summarizes its in vitro inhibitory constants (Kᵢ).

| MMP Target | Common Name | Kᵢ Value |

| MMP-1 | Interstitial Collagenase | 0.2 nM |

| MMP-2 | Gelatinase A | 500 nM |

| MMP-3 | Stromelysin-1 | 20 µM |

| MMP-8 | Neutrophil Collagenase | 100 nM |

| MMP-9 | Gelatinase B | 100 nM |

| Table 1: In Vitro Inhibitory Constants (Kᵢ) of this compound for Various MMPs.[9][10] |

Experimental Protocols

General Protocol for In Vitro MMP Inhibition Assay (Kᵢ Determination)

A standard method for determining the inhibitory constant (Kᵢ) of an MMP inhibitor involves a fluorogenic substrate assay.

Materials:

-

Recombinant human MMPs (e.g., MMP-1, -2, -3, -8, -9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction velocities against the inhibitor concentrations.

-

Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Figure 2: Workflow for in vitro MMP inhibition assay.

Protocol for Evaluating Resin-Dentin Bond Stability

This compound has been investigated for its potential to improve the durability of dental restorations by inhibiting MMPs in the dentin matrix.

Materials:

-

Extracted human molars

-

Dental adhesive systems (experimental and/or commercial)

-

This compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM)

-

Resin composite

-

Microtome for sectioning

-

Universal testing machine for microtensile bond strength (µTBS) testing

-

Scanning electron microscope (SEM) for nanoleakage analysis

-

FT-IR spectrometer for degree of conversion (DC%) analysis

Procedure:

-

Sample Preparation: Prepare dentin surfaces from extracted human molars.

-

Adhesive Application: Apply the dental adhesive, either with or without the incorporation of this compound at different concentrations, to the dentin surface according to the manufacturer's instructions.

-

Restoration: Build up a resin composite crown on the bonded surface.

-

Storage: Store the restored teeth in water for various time periods (e.g., 24 hours, 6 months, 1 year) to simulate aging.

-

µTBS Testing:

-

Section the restored teeth into beams with a cross-sectional area of approximately 1 mm².

-

Test the beams to failure under tension using a universal testing machine to determine the microtensile bond strength.

-

-

Nanoleakage Analysis:

-

Immerse additional beams in a silver nitrate solution.

-

Analyze the resin-dentin interface for silver particle penetration using SEM to assess nanoleakage.

-

-

Degree of Conversion Analysis:

-

Analyze uncured and cured adhesive samples using FT-IR spectroscopy to determine the percentage of monomer-to-polymer conversion.

-

Preclinical and Clinical Perspectives

There is a scarcity of published preclinical and clinical data for this compound in systemic therapeutic applications. One study noted its ability to reduce inflammatory and hyperproliferative responses following topical application of a phorbol ester, suggesting potential in dermatological research.[9] However, the lack of extensive clinical trial data is consistent with the general trend for broad-spectrum MMP inhibitors developed in the 1990s, which were often halted due to dose-limiting toxicities, particularly musculoskeletal syndrome, before their full therapeutic potential could be realized.[11]

The more recent resurgence of interest in this compound within the field of dentistry highlights a niche application where local administration can circumvent the systemic side effects associated with broad-spectrum MMP inhibition.[10]

Signaling Pathway Implications

While direct studies on this compound's impact on specific intracellular signaling pathways are lacking, its mechanism of action—inhibiting MMPs—has clear downstream consequences for cell signaling. MMPs are not merely degradative enzymes; they also process a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors.

Figure 3: Downstream effects of MMP inhibition by this compound.

By inhibiting MMPs, this compound can indirectly modulate signaling pathways that control processes such as cell migration, proliferation, and angiogenesis. For example, by preventing the release of ECM-sequestered growth factors, this compound could attenuate pro-angiogenic signaling.

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor with a history rooted in the early era of MMP-targeted drug discovery. While its development for systemic therapies was likely curtailed by the challenges that faced many of its contemporaries, it remains a valuable tool for in vitro and specialized in vivo research. Its recent application in dental materials science demonstrates a renewed utility for this class of compounds in localized therapies where systemic exposure is limited. The data and protocols summarized in this guide provide a foundation for researchers utilizing this compound and for those interested in the broader history and application of MMP inhibitors.

References

- 1. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ilomastat - Wikipedia [en.wikipedia.org]

- 8. GM 6001 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Resin-dentin bond stability of etch-and-rinse adhesive systems with different concentrations of MMP inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The history of matrix metalloproteinases: milestones, myths, and misperceptions - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Matrix Metalloproteinase Inhibitor GM1489: A Technical Overview of its Target MMPs

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1489 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This technical guide provides an in-depth overview of the target MMPs of this compound, presenting quantitative inhibitory data, outlining the experimental methodologies for determining MMP inhibition, and illustrating the key signaling pathways that regulate the activity of these target enzymes.

Target Matrix Metalloproteinases of this compound

This compound exhibits inhibitory activity against a range of MMPs, with varying potencies. Its primary targets include several collagenases and gelatinases. The inhibitory activities are quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher potency of the inhibitor.

Quantitative Inhibitory Data

The inhibitory profile of this compound against its key target MMPs is summarized in the table below. This data is critical for understanding the compound's spectrum of activity and for designing experiments in relevant biological systems.

| Target MMP | Common Name | Kᵢ Value |

| MMP-1 | Interstitial Collagenase | 0.2 nM[1] |

| MMP-2 | Gelatinase A | 500 nM[1] |

| MMP-3 | Stromelysin-1 | 20 µM[1] |

| MMP-8 | Neutrophil Collagenase | 100 nM[1] |

| MMP-9 | Gelatinase B | 100 nM[1] |

Experimental Protocols for Determining MMP Inhibition

The determination of the inhibition constants (Kᵢ) for MMP inhibitors like this compound involves a series of biochemical assays. While the specific, detailed protocols from the primary literature first reporting the Kᵢ values for this compound were not accessible for this review, a generalized, comprehensive methodology based on standard practices in the field is provided below. These assays typically measure the enzymatic activity of a specific MMP in the presence and absence of the inhibitor.

General Protocol for MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a common method for determining the inhibitory potency of a compound against a specific MMP using a fluorogenic substrate.

1. Materials and Reagents:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

-

Fluorogenic MMP substrate (specific for the MMP being tested)

-

Assay Buffer (e.g., Tris-HCl, with CaCl₂, ZnCl₂, and Brij-35)

-

This compound (or other test inhibitor) of known concentration, serially diluted.

-

A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).

-

96-well black microplates, flat-bottom.

-

Fluorometric microplate reader with appropriate excitation and emission filters.

2. Experimental Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized recombinant MMP enzyme in assay buffer to a desired stock concentration. Further dilute the enzyme in assay buffer to the final working concentration immediately before use. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ value.

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the serially diluted this compound or control inhibitors to the appropriate wells.

-

Include wells with enzyme and substrate but no inhibitor (enzyme control) and wells with substrate only (background control).

-

Add the diluted MMP enzyme to all wells except the background control.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time. The cleavage of the fluorogenic substrate by the MMP results in a quantifiable fluorescent signal. Readings are typically taken every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).

-

Subtract the background fluorescence from all readings.

-

Plot the initial reaction velocity as a function of the inhibitor concentration.

-

Fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.

-

The IC₅₀ value can then be converted to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Kₘ).

-

Signaling Pathways Regulating Target MMPs

The expression and activity of the MMPs targeted by this compound are tightly regulated by complex signaling networks. These pathways are often initiated by extracellular stimuli such as cytokines, growth factors, and inflammatory mediators, which are prevalent in many of the pathological conditions where MMPs are implicated. Understanding these pathways is crucial for contextualizing the therapeutic potential of MMP inhibitors.

Regulation of MMP-1 and MMP-3 Expression

Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of MMP-1 and MMP-3 expression in various cell types, including fibroblasts and chondrocytes. This induction is primarily mediated through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Regulation of MMP-2 and MMP-9 Expression and Activation

The expression of the gelatinases, MMP-2 and MMP-9, is often upregulated by growth factors such as Transforming Growth Factor-β (TGF-β) and various inflammatory stimuli. Their activation from the inactive pro-enzyme form is a critical regulatory step, often occurring at the cell surface.

Regulation of MMP-8 Expression

MMP-8, or neutrophil collagenase, is primarily expressed by neutrophils and is a key player in the inflammatory response. Its expression is induced by pro-inflammatory signals, and its release at sites of inflammation contributes to the breakdown of the extracellular matrix.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs in various biological and pathological processes. Its potent, broad-spectrum inhibitory profile against key collagenases and gelatinases makes it suitable for studies where the simultaneous inhibition of multiple MMPs is desired. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to understand the complex regulatory networks that govern the activity of its target enzymes. Further research into the specific in vivo efficacy and selectivity of this compound will continue to delineate its potential as a therapeutic agent.

References

GM1489: A Technical Guide to its Biological Function and Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1489 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its biological function is not intrinsic but is defined by its potent inhibition of the MMP enzyme family. MMPs are zinc-dependent endopeptidases crucial for the turnover and remodeling of the extracellular matrix (ECM).[1][2][3] Beyond their structural role in degrading ECM components, MMPs are critical signaling regulators, processing a variety of bioactive molecules to influence cell behavior.[1][2][4] Therefore, the biological impact of this compound is realized through its modulation of MMP-dependent pathways, which are vital in both physiological and pathological processes. This guide provides an in-depth overview of the function of MMPs, the mechanism of this compound, and the experimental data available.

Core Biological Target: Matrix Metalloproteinases (MMPs)

Biological Function of MMPs

Matrix metalloproteinases are a family of over 20 enzymes that play a central role in tissue homeostasis and remodeling.[3] Their functions are diverse and context-dependent:

-

Extracellular Matrix (ECM) Remodeling: The canonical function of MMPs is the degradation of all components of the ECM, including collagens, gelatin, and proteoglycans.[1][2] This process is fundamental for physiological events such as embryonic development, wound healing, angiogenesis (the formation of new blood vessels), and bone remodeling.[2][4]

-

Signaling Regulation: MMPs are now understood to be key signaling modulators. They cleave and process a wide array of non-ECM substrates, including growth factors, cytokines, chemokines, and cell surface receptors.[1][4] For example, MMPs can release sequestered vascular endothelial growth factor (VEGF) from the ECM to promote angiogenesis or activate pro-inflammatory cytokines like pro-TNF-α.[4] This function places them at the crossroads of cellular communication, influencing processes like cell proliferation, migration, differentiation, and apoptosis.[1]

-

Role in Disease: The dysregulation of MMP activity is a hallmark of numerous pathologies. Excessive MMP activity contributes to the breakdown of cartilage in arthritis, the invasion and metastasis of cancer cells, and the weakening of vascular walls in aneurysms.[1][5] Consequently, MMPs are significant therapeutic targets for a wide range of diseases.

Signaling Pathways Modulated by MMPs

MMPs are integral components of multiple signaling pathways. Their proteolytic activity can initiate or amplify signaling cascades by altering the bioavailability and activity of key signaling molecules. By degrading the ECM, they not only remove physical barriers to cell migration but also release bioactive ECM fragments, known as matrikines, which can act as signaling molecules themselves.[4] Furthermore, their ability to shed cell surface receptors can fundamentally alter a cell's responsiveness to its environment.

References

- 1. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

The MMP Inhibitor GM1489: A Technical Guide to its Application in Dental Adhesion Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of GM1489, a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor. The primary focus of this document is its application in the field of dentistry, specifically in enhancing the durability of resin-dentin bonds by preventing the enzymatic degradation of the collagen matrix within the hybrid layer.

Core Concepts: Mechanism of Action

This compound, a synthetic acetohydroxamic acid derivative with the chemical formula C₂₇H₃₃N₃O₄, functions by directly inhibiting the activity of various MMPs.[1] Its inhibitory action is attributed to the chelation of the zinc ion (Zn²⁺) located within the catalytic domain of these enzymes.[1] This interaction prevents the MMPs from binding to and degrading their protein substrates, most notably type I collagen in the context of dentin.[1][2] Several MMPs, including MMP-1, -2, -3, -8, and -9, have been identified in dentin and are implicated in the breakdown of the collagen network exposed during adhesive procedures.[1]

The proposed mechanism for how this compound preserves the resin-dentin bond is illustrated in the following diagram:

Quantitative Data

In Vitro Inhibitory Constants (Ki)

This compound exhibits potent inhibitory activity against a range of MMPs. The following table summarizes the reported in vitro inhibitory constants (Ki).

| Matrix Metalloproteinase (MMP) | Inhibitory Constant (Ki) |

| MMP-1 (Collagenase-1) | 0.2 nM |

| MMP-2 (Gelatinase-A) | 500 nM |

| MMP-3 (Stromelysin-1) | 20 µM |

| MMP-8 (Collagenase-2) | 100 nM |

| MMP-9 (Gelatinase-B) | 100 nM |

| Data sourced from Miranda et al., 2020.[1] |

Efficacy in Dental Adhesive Systems: Microtensile Bond Strength (µTBS)

The incorporation of this compound into dental adhesive systems has been shown to improve the long-term stability of the resin-dentin bond. The table below presents a summary of µTBS data from an in vitro study investigating the effect of different this compound concentrations in both a commercial (SB) and an experimental (EXP) adhesive system.

| Adhesive System | This compound Concentration | Immediate µTBS (MPa) | µTBS after 1 Year (MPa) |

| SB (Commercial) | 0 µM (Control) | 45.3 (± 8.1) | 42.1 (± 7.5) |

| 1 µM | 46.8 (± 9.2) | 44.5 (± 8.3) | |

| 5 µM | 48.2 (± 8.9) | 49.8 (± 9.5) | |

| 10 µM | 47.5 (± 9.1) | 48.7 (± 8.8) | |

| EXP (Experimental) | 0 µM (Control) | 40.1 (± 7.8) | 35.2 (± 6.9) |

| 1 µM | 42.3 (± 8.1) | 39.8 (± 7.7) | |

| 5 µM | 49.5 (± 9.3) | 48.1 (± 9.1) | |

| 10 µM | 51.2 (± 9.8) | 50.3 (± 9.6) | |

| Values are presented as mean (± standard deviation). Data adapted from Miranda et al., 2020.[3] |

A meta-analysis of in vitro studies concluded that the incorporation of 5 µM this compound into dental adhesive systems resulted in a significant increase in both immediate and 12-month bond strength compared to control groups.[2][4]

Experimental Protocols

The following sections detail the methodologies for key experiments involving the application of this compound in dental adhesion research.

Formulation of Experimental Adhesive Systems with this compound

This protocol describes the incorporation of this compound into an experimental adhesive formulation.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

4-methacryloxyethyl trimellitate anhydride (4-META)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Acetone

-

Deionized water

-

Camphorquinone (CQ)

-

Ethyl 4-(dimethylamino)benzoate (EDMAB)

-

This compound

Procedure:

-

Prepare the monomer mixture by combining HEMA, 4-META, and TEGDMA in the specified weight percentages.

-

Add acetone and water as solvents to the monomer mixture and homogenize.

-

Incorporate the photoinitiator system (camphorquinone and EDMAB) into the solution and mix until completely dissolved.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and add the appropriate volume to the adhesive formulation to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A control group without this compound should also be prepared.[1]

Microtensile Bond Strength (µTBS) Testing

This protocol outlines the procedure for evaluating the bond strength of adhesive systems to dentin.

Materials:

-

Extracted human third molars

-

37% phosphoric acid gel

-

Experimental/commercial adhesive systems (with and without this compound)

-

Resin composite (e.g., Filtek Z250)

-

LED light-curing unit

-

Low-speed diamond saw

-

Universal testing machine

Procedure:

-

Prepare dentin surfaces by removing the occlusal enamel and creating a standardized smear layer.

-

Etch the dentin surface with 37% phosphoric acid for 15 seconds, rinse thoroughly for 30 seconds, and gently air-dry, leaving the dentin moist.[1]

-

Apply two consecutive layers of the adhesive system to the dentin surface, gently air-dry for 5 seconds, and light-cure for 20 seconds.[1]

-

Build a resin composite crown in 1 mm increments, light-curing each increment for 40 seconds.[1]

-

Store the restored teeth in water at 37°C for 24 hours (for immediate µTBS) or for a longer period (e.g., 1 year) for aged µTBS.

-

Section the teeth into resin-dentin beams with a cross-sectional area of approximately 1 mm².

-

Mount each beam onto a testing jig and subject it to a tensile force in a universal testing machine at a crosshead speed of 1 mm/min until failure.

-

Calculate the µTBS by dividing the load at fracture (in Newtons) by the bond area (in mm²).

Nanoleakage Evaluation

This protocol is used to assess the integrity of the adhesive interface by observing the penetration of a silver nitrate tracer.

Materials:

-

Resin-dentin beams from the µTBS test

-

Ammoniacal silver nitrate solution

-

Photodeveloping solution

-

Scanning Electron Microscope (SEM)

Procedure:

-

Coat the resin-dentin beams with two layers of nail varnish, leaving the adhesive interface exposed.

-

Immerse the beams in an ammoniacal silver nitrate solution for 24 hours in the dark.

-

Rinse the beams thoroughly and place them in a photodeveloping solution under a fluorescent light for 8 hours to reduce the silver ions into metallic silver grains.

-

Embed the beams in epoxy resin, polish the surfaces, and coat them with carbon.

-

Examine the adhesive interface under an SEM in backscattered electron mode to visualize the pattern and extent of silver nitrate penetration (nanoleakage). A reduction in nanoleakage is indicative of a more stable and well-sealed interface.[1]

Summary and Future Directions

The research on this compound has predominantly focused on its potential to enhance the longevity of dental restorations by inhibiting MMP-mediated degradation of the dentin collagen matrix.[1][4] The available in vitro data consistently demonstrates that incorporating low concentrations of this compound into dental adhesives can significantly improve long-term bond strength without negatively impacting the degree of conversion of the adhesive resin.[3]

Future research should aim to:

-

Investigate the in vivo performance of this compound-containing adhesives in clinical trials.

-

Explore the long-term stability and potential for leaching of this compound from the adhesive resin.

-

Evaluate the efficacy of this compound in other biomedical applications where MMPs play a pathological role, such as in cancer invasion, arthritis, and wound healing.

References

- 1. Resin-dentin bond stability of etch-and-rinse adhesive systems with different concentrations of MMP inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of MMP inhibitors into dental adhesive systems and bond strength of coronal composite restorations: A systematic review and meta-analysis of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resin-dentin bond stability of etch-and-rinse adhesive systems with different concentrations of MMP inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incorporation of MMP inhibitors into dental adhesive systems and bond strength of coronal composite restorations: A systematic review and meta-analysis of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CTHRC1 (GM1489) in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen Triple Helix Repeat Containing 1 (CTHRC1), historically referenced as GM1489, is a secreted glycoprotein that has emerged as a critical regulator of extracellular matrix (ECM) dynamics. Initially identified in the context of vascular injury, its role has expanded to encompass a wide range of physiological and pathological processes, including tissue repair, fibrosis, and cancer progression. This technical guide provides an in-depth analysis of CTHRC1's function in ECM remodeling, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it modulates.

CTHRC1 is characterized by an N-terminal signal peptide, a short collagen-like triple helix domain, and a C-terminal globular domain.[1] Its expression is often transiently induced in response to tissue injury and is predominantly found in activated fibroblasts and smooth muscle cells at sites of active tissue remodeling.[2] The multifaceted nature of CTHRC1's influence on the ECM stems from its intricate interplay with major signaling cascades, most notably the Transforming Growth Factor-β (TGF-β) and Wnt pathways.

Quantitative Data on CTHRC1's Role in ECM Remodeling

The functional impact of CTHRC1 on ECM composition has been quantified in various experimental models. These studies highlight its significant, though sometimes context-dependent, effects on collagen deposition and the expression of fibrotic markers.

| Experimental Model | Key Finding | Quantitative Change | Reference |

| Cthrc1 Knockout (KO) Mice (Myocardial Infarction Model) | Decreased Collagen Deposition | 50% decrease in collagen deposition in the left ventricle free wall of KO hearts. | [2] |

| Cthrc1 Knockout (KO) Mice (Bleomycin-Induced Lung Fibrosis) | Increased Collagen Deposition (Hydroxyproline levels) | Significantly higher hydroxyproline in Cthrc1-/- mice (2.676 ± 0.527 µg/mg) compared to wild-type (1.889 ± 0.520 µg/mg). | [3] |

| Cthrc1 Knockout (KO) Mice (Bleomycin-Induced Lung Fibrosis) | Increased TGF-β Levels | Significantly higher TGF-β in BAL fluid of Cthrc1-/- mice (53.45 ± 6.15 ng/mL) compared to wild-type (34.48 ± 11.05 ng/mL) at baseline. | [3] |

| Human Keloid Fibroblasts (in vitro) | Decreased Collagen I Synthesis with recombinant CTHRC1 treatment | Treatment with recombinant Cthrc1 decreased collagen I synthesis by inhibiting TGF-β/Smad pathway activation. | [4] |

| Colorectal Cancer Cells (in vitro) | Increased Cell Invasion with CTHRC1 overexpression | The number of invasive cells in the CTHRC1 over-expressed group was clearly increased compared with the control group. | [5] |

| Anaplastic Thyroid Cancer Cells (in vitro) | Decreased Cell Proliferation with CTHRC1 knockdown | CTHRC1 knockdown significantly reduced ATC cell proliferation and colony formation compared to the negative control group. | [6] |

| Pancreatic Cancer Cells (in vivo xenograft) | Decreased Tumor Growth with CTHRC1 knockdown in CAFs | Tumor volume and weight were significantly smaller in the CTHRC1 knockdown CAFs co-injection group compared to the control group. | [7] |

Core Signaling Pathways Modulated by CTHRC1

CTHRC1 exerts its influence on ECM remodeling primarily through the modulation of the TGF-β and Wnt signaling pathways. Its interactions create complex regulatory feedback loops that can either promote or inhibit fibrotic processes depending on the cellular and tissue context.

CTHRC1 and the TGF-β Signaling Pathway

The TGF-β pathway is a central driver of fibrosis, promoting the synthesis and deposition of ECM components.[4] CTHRC1 is a direct transcriptional target of TGF-β signaling, induced via the canonical Smad2/3 pathway.[8][9] However, CTHRC1 can also act as a negative regulator of this pathway, creating a feedback loop. It has been shown to inhibit the phosphorylation of Smad2/3, thereby attenuating TGF-β-mediated transcription of target genes, including type I and type III collagen.[9][10] This inhibitory effect is thought to be crucial for terminating the wound healing response and restoring tissue homeostasis.[4] In some pathological contexts, such as liver fibrosis, autocrine CTHRC1 from hepatic stellate cells can paradoxically activate TGF-β signaling, promoting fibrosis.[11]

Caption: CTHRC1 in the TGF-β signaling pathway.

CTHRC1 and the Wnt Signaling Pathway

CTHRC1 has a dual and context-dependent role in Wnt signaling. It can interact with both canonical and non-canonical Wnt pathways. In some instances, CTHRC1 has been shown to activate the non-canonical Wnt/Planar Cell Polarity (PCP) pathway.[8] In cardiac fibroblasts, CTHRC1 derived through canonical TGF-β1-Smad2/3 signaling can activate the non-canonical Wnt5a pathway to promote wound healing.[4] Conversely, in other contexts, CTHRC1 has been suggested to indirectly inhibit the canonical Wnt pathway.[4]

Caption: CTHRC1's dual role in Wnt signaling pathways.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount to elucidating the function of CTHRC1. Below are detailed methodologies for key experiments frequently cited in CTHRC1 research.

Western Blot Analysis for CTHRC1 and Collagen I

This protocol is used to quantify the protein levels of CTHRC1 and Collagen Type I in cell lysates or tissue homogenates.

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CTHRC1 (e.g., Santa Cruz Biotechnology) and Collagen Type I overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Quantification:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.

-

In Vitro Cell Migration (Transwell) Assay

This assay measures the effect of CTHRC1 on the migratory capacity of cells, such as fibroblasts or cancer cells.

-

Cell Preparation:

-

Starve cells in serum-free medium for 12-24 hours.

-

Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Use Transwell inserts with an 8 µm pore size. The underside of the membrane can be coated with an ECM protein like fibronectin or collagen.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) and the experimental treatment (e.g., recombinant CTHRC1 protein or conditioned medium from CTHRC1-overexpressing cells).[5]

-

-

Incubation and Staining:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 12-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.

-

Stain the cells with 0.1% crystal violet for 30 minutes.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Image several random fields of the stained membrane under a microscope.

-

Count the number of migrated cells per field using image analysis software.

-

Quantification of Collagen Synthesis

This protocol quantifies the amount of newly synthesized collagen produced by cells in culture.

-

Cell Culture and Treatment:

-

Plate cells (e.g., fibroblasts) and allow them to adhere.

-

Treat cells with experimental conditions (e.g., TGF-β, recombinant CTHRC1) in medium supplemented with ascorbic acid, a necessary cofactor for collagen synthesis.[13]

-

-

Collagen Extraction:

-

After the treatment period, lyse the cells and solubilize the ECM. A common method is to use 0.1 mg/mL pepsin in 0.5 M acetic acid and incubate at 4°C for 48 hours to extract pepsin-soluble collagen.[14]

-

-

Quantification using Sirius Red Assay:

-

Use a commercial Sirius Red dye-binding assay kit (e.g., Biocolor).[14][15]

-

Add the Sirius Red reagent to the collagen extracts, which specifically binds to the [Gly-X-Y]n helical structure of collagens.

-

Centrifuge to pellet the collagen-dye complex.

-

Wash the pellet to remove unbound dye.

-

Elute the bound dye with an alkali solution.

-

Measure the absorbance of the eluted dye at a specific wavelength (e.g., 525 nm).[14]

-

Determine the collagen concentration from a standard curve generated with known concentrations of purified collagen.

-

Experimental Workflow for Investigating CTHRC1 Function

A typical workflow to investigate the role of CTHRC1 in ECM remodeling involves a combination of in vitro and in vivo approaches.

Caption: A logical workflow for CTHRC1 functional studies.

Conclusion and Future Directions

CTHRC1 (this compound) is a pivotal, albeit complex, regulator of extracellular matrix remodeling. Its intricate relationship with the TGF-β and Wnt signaling pathways positions it as a key modulator of tissue repair and fibrosis. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate its role.

Future research should focus on dissecting the cell-type and context-specific functions of CTHRC1. The development of specific inhibitors or therapeutic agonists for CTHRC1 could offer novel strategies for treating a range of diseases characterized by dysregulated ECM remodeling, from fibrotic disorders to cancer metastasis. Understanding the precise molecular interactions of CTHRC1 with its receptors and binding partners will be crucial in translating this knowledge into effective clinical applications.

References

- 1. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Cthrc1 lowers pulmonary collagen associated with bleomycin‐induced fibrosis and protects lung function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CTHRC1 promotes human colorectal cancer cell proliferation and invasiveness by activating Wnt/PCP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CTHRC1 promotes anaplastic thyroid cancer progression by upregulating the proliferation, migration, and invasion of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CTHRC1 Derived From Cancer‐Associated Fibroblasts Promotes Pancreatic Cancer Progression and Metastasis via the LIF‐STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cthrc1 deficiency aggravates wound healing and promotes cardiac rupture after myocardial infarction via non-canonical WNT5A signaling pathway [ijbs.com]

- 9. mdpi.com [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Autocrine CTHRC1 activates hepatic stellate cells and promotes liver fibrosis by activating TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying Cell‐Derived Changes in Collagen Synthesis, Alignment, and Mechanics in a 3D Connective Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. quickzyme.com [quickzyme.com]

A Technical Guide to the Therapeutic Applications of GM1489 in Dentistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GM1489, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, and its potential therapeutic applications in dentistry. The primary focus of current research is on its ability to enhance the durability of resin-dentin bonds in restorative dentistry.

This compound has demonstrated promising results in preventing the degradation of the hybrid layer at the resin-dentin interface by inhibiting the activity of MMPs.[1] This guide will detail the mechanism of action, summarize key quantitative data from experimental studies, and outline the methodologies used in this research.

Mechanism of Action: Preserving the Hybrid Layer

During the dental bonding process, the acid etching of dentin exposes a network of collagen fibrils. While this is essential for the micromechanical interlocking of the adhesive resin, it also activates endogenous MMPs trapped within the dentin matrix.[2] These enzymes, particularly MMP-2, -8, and -9, can slowly degrade the collagen fibrils over time, leading to a breakdown of the hybrid layer and eventual failure of the dental restoration.[2][3]

This compound acts as a potent inhibitor of these MMPs, thereby protecting the collagen matrix from enzymatic degradation and improving the long-term stability of the resin-dentin bond.[1][2]

Quantitative Data

The efficacy of this compound as an MMP inhibitor is demonstrated by its in vitro inhibitory constants (Ki). Furthermore, studies have quantified its effect on the microtensile bond strength (µTBS) of dental adhesives.

Table 1: In Vitro Inhibitory Constants (Ki) of this compound [3]

| Matrix Metalloproteinase (MMP) | Inhibitory Constant (Ki) |

| MMP-1 | 0.2 nM |

| MMP-2 | 500 nM |

| MMP-3 | 20 µM |

| MMP-8 | 100 nM |

| MMP-9 | 100 nM |

Table 2: Effect of this compound Concentration on Microtensile Bond Strength (µTBS) after 1 Year of Water Storage [4]

| Adhesive System | This compound Concentration | Mean µTBS (MPa) |

| Commercial (SB) | 0 µM (Control) | Lower than 5 µM group |

| Commercial (SB) | 5 µM | Higher than control |

| Experimental (EXP) | 0 µM (Control) | Lower than 5 µM & 10 µM groups |

| Experimental (EXP) | 5 µM | Higher than control |

| Experimental (EXP) | 10 µM | Higher than control |

Note: The table indicates relative performance as exact values can vary between studies. The key finding is that concentrations of 5 µM and 10 µM of this compound provided higher µTBS than the control groups without the inhibitor after one year of storage.[4]

Experimental Protocols

The evaluation of this compound's efficacy in dental applications involves several key experimental procedures.

1. Microtensile Bond Strength (µTBS) Test

This test measures the strength of the adhesive bond between the resin composite and the dentin.

-

Sample Preparation: Human third molars are sectioned to expose the dentin surface. The surface is then etched with phosphoric acid, rinsed, and dried.[3]

-

Adhesive Application: An adhesive system, either commercial or experimental, with or without the incorporation of this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM), is applied to the etched dentin.[3][4] This is followed by the application of a resin composite in increments, with each layer being light-cured.[3]

-

Beam Formation: The restored teeth are sectioned into beams with a cross-sectional area of approximately 1 mm².

-

Testing: The beams are subjected to a tensile force until fracture using a universal testing machine. The force at which the beam fractures is recorded and used to calculate the µTBS in megapascals (MPa).

-

Aging: To simulate clinical conditions, half of the beams are typically tested after 24 hours (immediate), while the other half are stored in water for an extended period (e.g., 1 year) before testing to evaluate the long-term bond stability.[4]

2. Nanoleakage Evaluation

This protocol assesses the integrity of the adhesive interface by detecting the penetration of a silver nitrate solution, which indicates areas of degradation or imperfect sealing.

-

Sample Preparation: Beams from the µTBS test are coated with nail varnish, leaving the adhesive interface exposed.

-

Silver Nitrate Immersion: The beams are immersed in a silver nitrate solution, followed by a developing solution.

-

Analysis: The beams are sectioned and examined using a scanning electron microscope (SEM) in backscattered mode. The presence and extent of silver nitrate deposits along the hybrid layer are analyzed to determine the degree of nanoleakage.[3]

3. Degree of Conversion (DC%) Analysis

This test determines the extent to which the monomer in the adhesive resin has polymerized into a polymer network, which is crucial for the mechanical properties of the adhesive.

-

Methodology: Fourier Transform Infrared (FT-IR) spectroscopy is used to measure the DC%.

-

Procedure: A sample of the adhesive is placed on the FT-IR spectrometer's sensor. Spectra are recorded before and after light-curing. The DC% is calculated by comparing the ratio of the aliphatic C=C bond absorbance to an internal standard (aromatic C=C bond) in the cured and uncured states.

-

Significance: Studies have shown that the incorporation of this compound does not negatively impact the degree of conversion of the adhesive systems.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Incorporation of MMP inhibitors into dental adhesive systems and bond strength of coronal composite restorations: A systematic review and meta-analysis of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resin-dentin bond stability of etch-and-rinse adhesive systems with different concentrations of MMP inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resin-dentin bond stability of etch-and-rinse adhesive systems with different concentrations of MMP inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GM1489 in Enhanced Dental Adhesion and Hybrid Layer Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The long-term success of resin-based dental restorations is critically dependent on the stability of the adhesive interface, particularly the hybrid layer formed between the adhesive and dentin. A significant challenge to this stability is the enzymatic degradation of the collagen matrix within the hybrid layer by host-derived matrix metalloproteinases (MMPs). This technical guide provides an in-depth analysis of GM1489, a broad-spectrum MMP inhibitor, and its role in preserving the integrity of the hybrid layer, thereby enhancing dental adhesion. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological and experimental processes.

Introduction: The Challenge of Hybrid Layer Degradation

The formation of a hybrid layer, an acid-resistant layer of resin-infiltrated dentin, is fundamental to modern adhesive dentistry. However, this layer is susceptible to degradation over time. Endogenous MMPs, particularly MMP-2, -8, and -9, which are present in an inactive form in the dentin matrix, can be activated by the acidic conditioners used in bonding procedures.[1][1] Once activated, these enzymes slowly degrade the collagen fibrils at the base of the hybrid layer that are not fully encapsulated by the adhesive resin.[1] This enzymatic breakdown leads to a progressive loss of bond strength, nanoleakage, and ultimately, the failure of the restoration.

This compound: A Potent Inhibitor of Dentin Matrix Metalloproteinases

This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases.[1] Its mechanism of action involves the chelation of the zinc ion at the active site of the MMP enzyme, rendering it inactive. This compound has been shown to be effective against several MMPs implicated in hybrid layer degradation, including MMP-1, -2, -3, -8, and -9.[1] By being incorporated into dental adhesive systems, this compound offers a promising strategy to counteract the enzymatic degradation of the hybrid layer and improve the longevity of resin-dentin bonds.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies evaluating the efficacy of this compound in dental adhesive systems.

Table 1: Effect of this compound on Microtensile Bond Strength (µTBS) of an Experimental Adhesive System

| This compound Concentration | Immediate µTBS (MPa) | 1-Year µTBS (MPa) |

| 0 µM (Control) | 27.4 (± 4.3) | 21.2 (± 4.8) |

| 1 µM | 21.4 (± 4.2) | 22.2 (± 2.6) |

| 5 µM | 31.0 (± 7.2) | 29.4 (± 8.2) |

| 10 µM | 43.4 (± 4.1) | 36.2 (± 3.3) |

Data extracted from a study by da Silva et al. (2020).[1]

Table 2: Effect of this compound on Microtensile Bond Strength (µTBS) of a Commercial Adhesive System (Adper Single Bond 2)

| This compound Concentration | Immediate µTBS (MPa) | 1-Year µTBS (MPa) |

| 0 µM (Control) | 29.1 (± 5.5) | 24.5 (± 6.1) |

| 1 µM | 30.2 (± 4.9) | 28.9 (± 5.7) |

| 5 µM | 32.5 (± 6.3) | 33.1 (± 7.4) |

| 10 µM | 28.7 (± 5.8) | 29.8 (± 6.9) |

Data extracted from a study by da Silva et al. (2020).[1]

Table 3: Effect of this compound on the Degree of Conversion (DC%) of Adhesive Systems

| Adhesive System | This compound Concentration | Degree of Conversion (%) |

| Experimental | 0 µM | 58.3 (± 3.1) |

| 1 µM | 57.9 (± 2.8) | |

| 5 µM | 59.1 (± 3.5) | |

| 10 µM | 58.8 (± 3.2) | |

| Commercial (SB) | 0 µM | 60.1 (± 2.5) |

| 1 µM | 60.5 (± 2.9) | |

| 5 µM | 63.2 (± 3.8) | |

| 10 µM | 62.9 (± 3.6) |

Data extracted from a study by da Silva et al. (2020).[1]

A systematic review and meta-analysis of in vitro studies concluded that the incorporation of 5 µM this compound into adhesive systems resulted in a significant increase in both immediate and 12-month bond strength.[2][3]

Signaling Pathways in Hybrid Layer Degradation

The degradation of the hybrid layer is a complex process involving the activation of MMPs. While this compound acts as a direct inhibitor of these enzymes, understanding the upstream signaling events is crucial for developing comprehensive strategies for hybrid layer preservation.

While direct evidence linking this compound to the modulation of specific signaling pathways like PI3K/Akt or MAPK in the context of hybrid layer preservation is limited, these pathways are known to be involved in dentinogenesis and the cellular response of odontoblasts and pulp cells to restorative materials. Future research may explore if MMP inhibition by this compound has downstream effects on these pathways, potentially influencing tissue repair and regeneration at the adhesive interface.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Microtensile Bond Strength (µTBS) Test

The µTBS test is a widely accepted method for evaluating the bond strength of adhesive systems to dentin.

Detailed Methodology:

-

Tooth Preparation: Sound, caries-free human third molars are disinfected and the occlusal enamel is removed to expose a flat mid-coronal dentin surface.[1]

-

Adhesive Application: The dentin surface is etched with phosphoric acid, rinsed, and gently air-dried. The experimental or commercial adhesive, with or without the incorporation of this compound at various concentrations, is applied according to the manufacturer's instructions and light-cured.[1]

-

Composite Buildup: A resin composite is built up in increments on the bonded surface and each layer is light-cured.[1]

-

Specimen Sectioning: The restored tooth is sectioned perpendicular to the adhesive interface into serial slabs of approximately 0.9 mm thickness. These slabs are then rotated 90 degrees and sectioned again to obtain beam-shaped specimens with a cross-sectional area of approximately 0.8 mm².[1]

-

Testing: Each beam is attached to a testing jig and subjected to a tensile force at a constant crosshead speed (e.g., 0.5 mm/min) until fracture. The load at failure is recorded and the µTBS is calculated in megapascals (MPa).[1]

-

Aging: For long-term evaluation, specimens are stored in distilled water at 37°C for periods such as one year before testing.[1]

Nanoleakage Evaluation

Nanoleakage analysis is used to assess the penetration of fluids and small molecules within the hybrid layer, indicating imperfections in the adhesive interface.

Detailed Methodology:

-

Specimen Preparation: Following the bonding procedure and composite buildup as described for the µTBS test, the restored teeth are sectioned into approximately 1 mm thick slabs.[4]

-

Varnishing: The external surfaces of each slab are coated with two layers of nail varnish, leaving the adhesive interface exposed.[4]

-

Silver Nitrate Immersion: The specimens are immersed in an ammoniacal silver nitrate solution in the dark for a specified period (e.g., 24 hours). This allows the silver ions to penetrate into any voids or porous zones within the hybrid layer.[4]

-

Photodevelopment: After thorough rinsing, the slabs are placed in a photodeveloping solution and exposed to a fluorescent light source for a period (e.g., 8 hours). This reduces the silver ions to metallic silver grains, which are visible under an electron microscope.[4]

-

Analysis: The specimens are then prepared for analysis, which may include polishing and examination using a scanning electron microscope (SEM) in backscattered electron mode to visualize the pattern and extent of silver deposition, which represents nanoleakage.[4]

Conclusions and Future Directions

The incorporation of the MMP inhibitor this compound into dental adhesive systems presents a highly effective strategy for preserving the integrity of the hybrid layer and enhancing the durability of resin-dentin bonds. Quantitative data consistently demonstrates that optimal concentrations of this compound can significantly improve long-term bond strength without negatively impacting the degree of conversion of the adhesive.

Future research should focus on several key areas:

-

In Vivo Studies: Long-term clinical trials are necessary to validate the in vitro findings and establish the clinical efficacy of this compound-containing adhesives.

-

Signaling Pathway Modulation: Investigating the potential downstream effects of this compound-mediated MMP inhibition on cellular signaling pathways within the dentin-pulp complex could reveal additional benefits related to tissue regeneration and biocompatibility.

-

Optimized Formulations: Further refinement of adhesive formulations to optimize the concentration and delivery of this compound for different clinical scenarios will be beneficial.

-

Biocompatibility: Comprehensive cytotoxicity and biocompatibility studies are essential to ensure the safety of incorporating this compound into dental restorative materials.[1]

By addressing these areas, the full potential of this compound to revolutionize adhesive dentistry and improve patient outcomes can be realized.

References

- 1. Resin-dentin bond stability of etch-and-rinse adhesive systems with different concentrations of MMP inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of MMP inhibitors into dental adhesive systems and bond strength of coronal composite restorations: A systematic review and meta-analysis of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nanoleakage of Class V Resin Restorations Using Two Nanofilled Adhesive Systems - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Inhibitory Spectrum of GM1489: A Technical Guide

Introduction

GM1489 is a potent, broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs).[1][2] As a member of the acetohydroxamic acid class of compounds, its structure features a critical metal ligand group and a complex heterocyclic structure, enabling it to effectively chelate the zinc ion essential for MMP catalytic activity.[3][4] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2] While vital for physiological processes like tissue remodeling, wound healing, and cell proliferation, their dysregulation is implicated in numerous pathologies, including cancer, inflammation, and fibrosis.[2][5] This technical guide provides an in-depth overview of the inhibitory spectrum of this compound, its mechanism of action in key signaling pathways, and detailed methodologies for its application in experimental research, aimed at researchers, scientists, and drug development professionals.

Inhibitory Spectrum and Potency

This compound exhibits inhibitory activity against a wide range of MMPs, with varying potency. Its efficacy is most pronounced against collagenases (MMP-1, MMP-8) and gelatinases (MMP-2, MMP-9), with lower activity against stromelysins (MMP-3). The inhibitory constants (Ki) are summarized below.

| Target Enzyme | Inhibitory Constant (Ki) | Enzyme Class |

| MMP-1 (Collagenase-1) | 0.002 µM (2.0 nM) | Collagenase |

| MMP-8 (Collagenase-2) | 0.1 µM (100 nM) | Collagenase |

| MMP-2 (Gelatinase-A) | 0.5 µM (500 nM) | Gelatinase |

| MMP-9 (Gelatinase-B) | 0.2 µM (200 nM) | Gelatinase |

| MMP-3 (Stromelysin-1) | 20 µM (20,000 nM) | Stromelysin |

| Data compiled from multiple sources.[1][3] |

Beyond these, this compound has also been shown to reduce the expression of MMP-7 and MMP-14 in various cancer cell lines.[1]

Mechanism of Action in Cellular Signaling

This compound's function as an MMP inhibitor allows it to modulate cellular signaling pathways where MMPs play a critical upstream role. One such pathway involves nitric oxide (NO)-induced β-catenin signaling, which is relevant in colon carcinogenesis.

In this pathway, NO donors trigger the activation of MMPs, which in turn leads to the proteolytic degradation of the extracellular domain of E-cadherin, a transmembrane protein crucial for cell-cell adhesion. This degradation causes the dissociation of β-catenin from the intracellular domain of E-cadherin, leading to its accumulation in the cytosol. Subsequently, β-catenin translocates to the nucleus, where it forms a complex with the TCF/LEF family of transcription factors, activating target genes involved in proliferation. This compound can abolish the initial NO-induced degradation of E-cadherin, thereby preventing the downstream accumulation of cytosolic β-catenin and the formation of the nuclear β-catenin/LEF-1 transcription complex.[5]

Experimental Protocols and Applications

This compound has been utilized as a research tool in various experimental contexts, from oncology to restorative dentistry.

Cancer Cell Invasion Assays

-

Objective: To determine the effect of this compound on cancer cell invasion and MMP expression.

-

Methodology:

-

Cell Culture: Pancreatic cancer cell lines (e.g., AsPC-1, BxPC-3, PANC-1) are cultured in appropriate media.[1]

-

Induction of MMPs: Cells are treated with an inducing agent such as 5-aza-2'-deoxycytidine to increase the expression of various MMPs.[1]

-

Treatment: Experimental groups are co-treated with the inducing agent and this compound at a specified concentration.

-

Invasion Assay: Cell invasion is measured using a Matrigel invasion chamber (e.g., Boyden chamber). The number of cells that invade through the matrix is quantified.

-

Expression Analysis: The expression levels of MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14 are assessed via methods like qPCR or Western blotting.[1]

-

In Vivo Anti-Inflammatory Studies

-

Objective: To assess the anti-inflammatory effects of topical this compound in a mouse model.

-

Methodology:

-

Animal Model: Mice are used as the experimental model.

-

Induction of Inflammation: An inflammatory agent like phorbol 12-myristate 13-acetate (PMA) is applied to the mouse ear to induce edema and epidermal hyperplasia.[1]

-

Treatment: this compound (e.g., 100 µg) is administered topically to the inflamed area.[1]

-

Assessment: The effects are quantified by measuring the change in ear thickness (edema) and by histological analysis of skin biopsies to assess epidermal hyperplasia.[1]

-

Restorative Dentistry: Adhesive Bond Stability

This compound has been extensively studied for its potential to improve the durability of resin-dentin bonds by inhibiting MMPs present in dentin, which can degrade the collagen matrix of the hybrid layer over time.[2][3]

-

Objective: To evaluate if incorporating this compound into dental adhesive systems preserves bond strength and interface integrity over time.

-

Methodology: The general workflow for these studies is outlined below.

-

Key Experimental Assays:

-